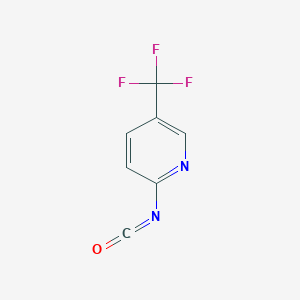
2-Isocyanato-5-(trifluoromethyl)pyridine
Overview
Description
2-Isocyanato-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an isocyanate group and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-5-(trifluoromethyl)pyridine typically involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction can be represented as follows:
2-Amino-5-(trifluoromethyl)pyridine+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of phosgene gas is carefully managed, often with in situ generation to minimize risks associated with handling this toxic reagent.
Types of Reactions:
Substitution Reactions: The isocyanate group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamic acids or esters.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are valuable materials in the production of foams, coatings, and elastomers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines or organometallic catalysts may be used to enhance reaction rates.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
2-Isocyanato-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those requiring the incorporation of trifluoromethyl groups for enhanced biological activity.
Industry: The compound is employed in the production of specialty polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism by which 2-Isocyanato-5-(trifluoromethyl)pyridine exerts its effects is primarily through the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
2-Isocyanato-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Isocyanato-5-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 2-Isocyanato-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced stability and reactivity are desired.
Properties
IUPAC Name |
2-isocyanato-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-6(11-3-5)12-4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFIKERNDITBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604195 | |
| Record name | 2-Isocyanato-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95651-16-4 | |
| Record name | 2-Isocyanato-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


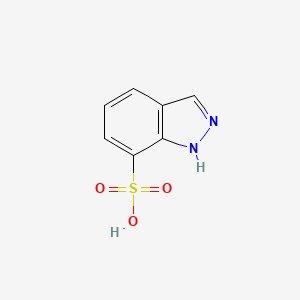
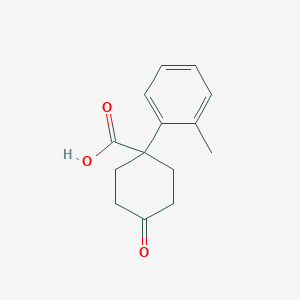

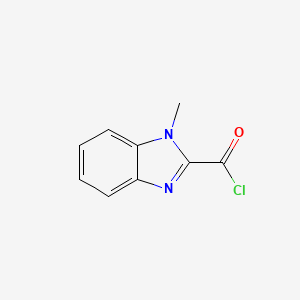
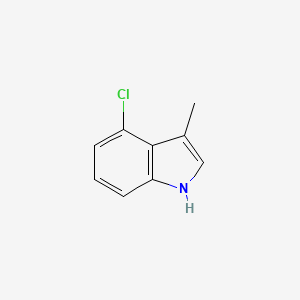

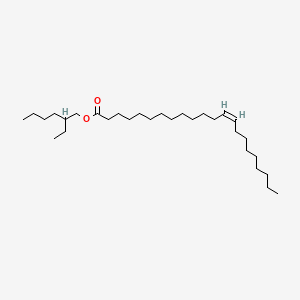
![3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine](/img/structure/B1628668.png)

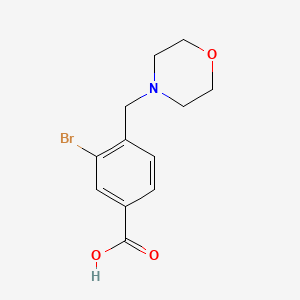
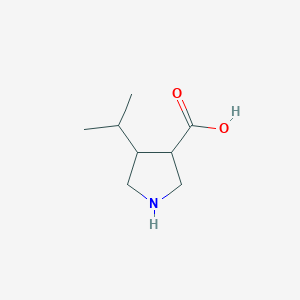
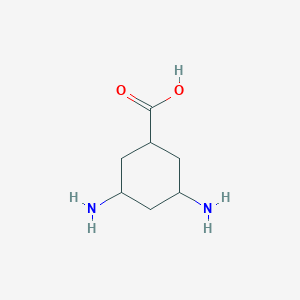
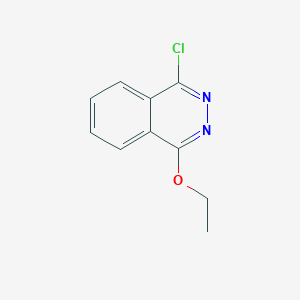
![3-(3-Methoxybenzamido)furo[2,3-b]pyridine-2-carboxamide](/img/structure/B1628677.png)
